molecular formula C23H22ClN5O4 B2651608 3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848206-58-6

3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2651608
CAS RN: 848206-58-6
M. Wt: 467.91
InChI Key: WZYLZPDSPSENJB-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline and quinazolinone . These are classes of fused heterocycles that have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together knowledge of a target with an understanding of the molecule types that might interact with the target receptors .

Scientific Research Applications

Anti-inflammatory Activity

A series of substituted analogues based on the novel pyrimidopurinedione ring system, which shares structural similarities with the compound , have been synthesized and evaluated for anti-inflammatory activity. These compounds exhibited significant anti-inflammatory effects in the adjuvant-induced arthritis rat model, comparable to that of naproxen, a well-known anti-inflammatory drug. Notably, one derivative demonstrated both cyclooxygenase inhibitory activity and a lack of gastric ulcer inducing potential, highlighting the therapeutic potential of these compounds in chronic inflammation without the side effects commonly associated with NSAIDs (Kaminski et al., 1989).

Novel Antimycobacterial Agents

In the search for new treatments against Mycobacterium tuberculosis, a series of 9-benzyl-6-(2-furyl)purines were synthesized, indicating the versatility of purine derivatives in developing antimycobacterial agents. Specifically, compounds carrying electron-donating substituents on the benzyl ring, particularly those with a chlorine atom in the purine 2-position, exhibited high activity against M. tuberculosis. This suggests the potential of structurally related compounds in designing new antituberculosis drugs (Bakkestuen et al., 2005).

Analgesic and Anti-inflammatory Properties

A study explored the analgesic and anti-inflammatory properties of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties. These compounds demonstrated significant analgesic and anti-inflammatory effects in vivo, suggesting their potential as a new class of analgesic and anti-inflammatory agents. The most potent derivatives exhibited activities surpassing that of acetylsalicylic acid, used as a reference drug, indicating the promise of such compounds in pain and inflammation management (Zygmunt et al., 2015).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O4/c1-26-20-19(21(31)29(23(26)32)11-14-5-3-4-6-18(14)24)28-13-16(30)12-27(22(28)25-20)15-7-9-17(33-2)10-8-15/h3-10,16,30H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYLZPDSPSENJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CC(CN(C4=N2)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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